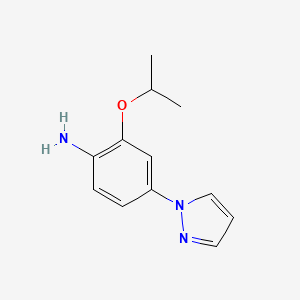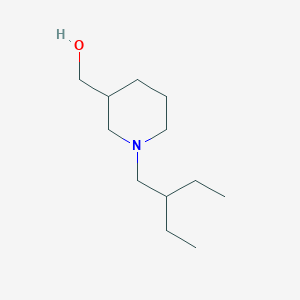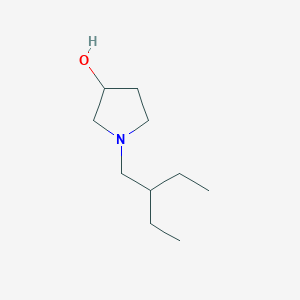
2-(2-Bromophenyl)-1-(piperazin-1-yl)ethanone
Übersicht
Beschreibung
2-(2-Bromophenyl)-1-(piperazin-1-yl)ethanone, also known as 2-bromo-1-(piperazin-1-yl)ethanone, is an organobromine compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is of particular interest due to its unique structure, which contains both a bromine atom and a piperazine ring. It has been studied for its potential applications in drug synthesis, organic synthesis, and nanotechnology.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonding Patterns in Enaminones
A study explored hydrogen-bonding patterns in enaminones, focusing on compounds with bromophenyl and piperazin-1-yl ethanone structures. These compounds exhibit bifurcated intra- and intermolecular hydrogen bonding, leading to stable crystal structures through weak C-H...Br interactions and additional weak interactions, which might influence the solubility and reactivity of related compounds, including 2-(2-Bromophenyl)-1-(piperazin-1-yl)ethanone (Balderson et al., 2007).
Antipsychotic Potential
Compounds structurally related to 2-(2-Bromophenyl)-1-(piperazin-1-yl)ethanone have been designed, synthesized, and evaluated for their antipsychotic activity. Certain derivatives exhibited considerable anti-dopaminergic and anti-serotonergic activity, suggesting potential applications in designing new antipsychotic drugs (Bhosale et al., 2014).
Novel Dihydropyrimidinone Derivatives
Research on enaminones related to 2-(2-Bromophenyl)-1-(piperazin-1-yl)ethanone led to the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These compounds were synthesized through a one-pot Biginelli reaction, showcasing a method for generating compounds with potential biological activity (Bhat et al., 2018).
Microwave-Assisted Synthesis
A study reported an eco-friendly microwave-assisted synthesis of compounds related to 2-(2-Bromophenyl)-1-(piperazin-1-yl)ethanone. This method accelerates the synthesis process, offering a greener and more efficient approach to producing such compounds, which could be beneficial for pharmaceutical applications (Said et al., 2020).
Antimicrobial Agents
Novel derivatives of 2-(2-Bromophenyl)-1-(piperazin-1-yl)ethanone have been synthesized and tested for their antimicrobial activities. Some compounds showed potent activity, indicating their potential as novel antimicrobial agents (Zaidi et al., 2021).
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-4-2-1-3-10(11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGXPPOPRLIXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





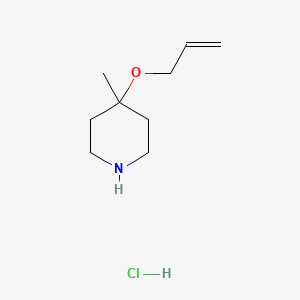




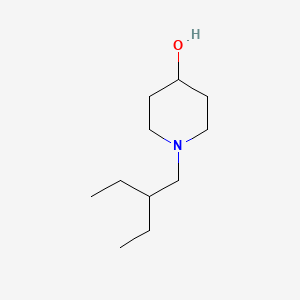
![1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1472221.png)
